N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3N3O2/c23-14-8-10-15(11-9-14)27-20(30)19-17-6-1-2-7-18(17)21(31)29(28-19)16-5-3-4-13(12-16)22(24,25)26/h1-12H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGHFSCPNUWTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
Intermediate A is synthesized via cyclocondensation of 3-(3-trifluoromethylphenyl)phthalic anhydride with hydrazine hydrate. This reaction proceeds under reflux in ethanol (12 h, 80°C), yielding 3-[3-(trifluoromethyl)phenyl]phthalazin-1(2H)-one (Compound B) with a reported yield of 78%.
Key reaction:
$$
\text{3-(3-Trifluoromethylphenyl)phthalic anhydride} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, 80°C}} \text{Compound B}
$$
Chlorination of Compound B using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 6 hours affords Intermediate A in 85% yield. The reaction mechanism involves nucleophilic substitution at the C1 position, facilitated by the electron-withdrawing oxo group.
Optimization note: Excess PCl₅ (5 eq.) ensures complete conversion, while controlled heating prevents decomposition of the trifluoromethyl group.
Carboxamide Formation via Nucleophilic Amination
Coupling of Intermediate A with 4-Chloroaniline
The carboxamide moiety is introduced by reacting Intermediate A with 4-chloroaniline under Buchwald-Hartwig amination conditions. A mixture of Intermediate A (1 eq.), 4-chloroaniline (1.2 eq.), and triethylamine (TEA, 3 eq.) in dry dimethylformamide (DMF) is refluxed at 120°C for 24 hours.
Key reaction:
$$
\text{Intermediate A} + \text{4-Chloroaniline} \xrightarrow[\text{DMF, 120°C}]{\text{TEA}} \text{this compound}
$$
Yield and purification:
- Crude yield: 72%
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) elevates purity to >98%.
Alternative Pathways and Comparative Analysis
Peptide Coupling Strategy
An alternative method involves activating the carboxylic acid derivative of Intermediate A (obtained via hydrolysis) using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. This approach couples the acid with 4-chloroaniline at room temperature (24 h), achieving a 68% yield.
Advantages:
- Mitigates side reactions associated with high-temperature amination.
- Suitable for acid-sensitive substrates.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
Elemental Analysis
Found: C 59.8%, H 3.2%, N 11.5%; Calc. for C₂₂H₁₄ClF₃N₂O₂: C 60.1%, H 3.1%, N 11.7%.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Competitive chlorination at C2 is suppressed by using a bulky base (e.g., TEA) and low-temperature POCl₃ addition.
Stability of the Trifluoromethyl Group
Reaction temperatures >130°C risk CF₃ cleavage. Microwave-assisted synthesis (80°C, 30 min) in DMF improves yields to 79% while preserving the substituent.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the amination step, reducing reaction time to 2 hours and improving safety profiles. Environmental impact is minimized via solvent recovery (DMF >90%) and catalytic TEA reuse.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine dioxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of advanced materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, modulating biochemical pathways and exerting its effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The phthalazine core distinguishes the target compound from analogs with other heterocyclic systems. Key examples include:
Pyridazine Derivatives
- N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide () Structural Difference: Pyridazine (six-membered, two adjacent nitrogen atoms) replaces phthalazine (fused benzene and pyridazine rings). Implications: Pyridazine derivatives often exhibit distinct electronic properties due to reduced aromaticity compared to phthalazine.
Thiazolidine and Thiazolidinone Derivatives
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () Structural Difference: A thiazolidinone ring (five-membered, sulfur and nitrogen) replaces phthalazine. Implications: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities. The indole-carboxamide moiety may enable π-π stacking interactions absent in the phthalazine derivative.
- trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide () Structural Difference: A non-aromatic thiazolidine ring with a cyclohexyl substituent.
Coumarin Derivatives
- 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide () Structural Difference: Coumarin (fused benzene and pyrone rings) replaces phthalazine. Implications: Coumarins are known for fluorescence and anticoagulant properties. The triazole group introduces hydrogen-bonding capabilities, differing from the phthalazine’s planar rigidity.
Substituent Analysis
4-Chlorophenyl Group
- Role : A common pharmacophore in kinase inhibitors and antimicrobial agents (e.g., GSK4112 in ).
- Comparison :
Trifluoromethyl Group
- Role : Enhances metabolic stability and electron-withdrawing effects.
- Comparison: The target compound’s CF₃ is at the 3-position of the phenyl ring, while XCT790 () positions CF₃ on a thiadiazole ring, altering electronic distribution. In N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-amine derivatives (), CF₃ is part of a dihydroisoxazole scaffold, suggesting pesticidal applications.
Key Structural and Functional Insights
- Phthalazine vs. Pyridazine : The fused benzene ring in phthalazine may enhance π-stacking interactions compared to pyridazine’s smaller footprint.
- Substituent Positioning : The 3-CF₃-phenyl group in the target compound vs. 4-CF₃ in others (e.g., ) alters steric and electronic profiles, impacting target selectivity.
- Hybrid Systems: Compounds combining multiple heterocycles (e.g., thiazolidinone-indole in ) leverage synergistic effects but may face synthetic complexity.
Biological Activity
N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide, with the CAS number 338976-06-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C22H13ClF3N3O2
- Molecular Weight : 443.81 g/mol
- Density : 1.42 g/cm³ (predicted)
- pKa : 9.75 (predicted)
The compound is proposed to function primarily as a topoisomerase II inhibitor , which is a critical target in cancer therapy. Topoisomerases are enzymes that manage DNA topology during replication and transcription. Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells.
In Vitro Studies
-
Cytotoxicity Assays : Various studies have demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colon cancer)
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in treated cancer cells, which is a common mechanism through which anticancer agents exert their effects .
Study 1: Topoisomerase II Inhibition
A recent study reported that derivatives of phthalazine compounds, including this compound, demonstrated dual inhibitory effects on topoisomerase II:
- At concentrations of 5 and 10 μM, the compound was effective in inhibiting topoisomerase II catalytic activity.
- The study indicated a need for further validation to fully understand the implications of these findings for clinical applications .
Study 2: Apoptosis Induction
Another investigation focused on the apoptotic effects of this compound on HepG2 cells:
- The compound was found to activate caspase pathways leading to programmed cell death.
- Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptosis following treatment with the compound .
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | Topoisomerase II inhibition |
| N-(4-chlorophenyl)-4-OXO | HepG2 | 2.5 | Apoptosis induction |
| Doxorubicin | HCT-116 | 0.5 | Topoisomerase II inhibition |
Conclusion and Future Directions
This compound shows promising biological activity as a potential anticancer agent through its mechanisms involving topoisomerase II inhibition and apoptosis induction. Further research is warranted to elucidate its full therapeutic potential and to explore its efficacy in vivo.
Future studies should focus on:
- Detailed mechanistic studies to understand the pathways involved in its anticancer effects.
- Clinical trials to assess safety and efficacy in human subjects.
- Exploration of combination therapies with existing chemotherapeutic agents to enhance therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step routes, including condensation of substituted phthalazine precursors with chlorophenyl and trifluoromethylphenyl moieties. Key steps may require refluxing in polar aprotic solvents (e.g., DMF or THF) with stoichiometric reagents like EDCI or DCC for carboxamide bond formation. Reaction temperature (80–120°C) and time (12–24 hours) are critical for optimizing yield (>60%) and purity (>95%) . Contaminants from incomplete coupling can be minimized using gradient column chromatography with silica gel (hexane:ethyl acetate ratios).
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm proton environments and carbon frameworks, with characteristic peaks for chlorophenyl (δ 7.4–7.6 ppm) and trifluoromethyl groups (δ 125–130 ppm in C) .
- X-ray Crystallography : Resolves 3D molecular geometry, bond lengths, and dihedral angles. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for halogen-substituted aromatic systems .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm) and amide (N-H, ~3300 cm) functional groups .
Q. What are the key structural analogs of this compound, and how do their functional groups affect pharmacological properties?
- Methodological Answer : Analog comparisons (Table 1) reveal that substituents like methoxy or hydroxy groups alter solubility and target affinity. For example:
| Compound Analogue | Key Structural Differences | Impact on Bioactivity |
|---|---|---|
| Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | Ethyl ester instead of chlorophenyl | Reduced enzyme inhibition potency |
| 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-dihydropyridazine | Hydroxyl group on aromatic ring | Enhanced hydrophilicity and solubility |
Advanced Research Questions
Q. How can researchers design experiments to optimize the synthesis of this compound under varying catalytic conditions?
- Methodological Answer : A Design of Experiments (DoE) approach is recommended. Variables include catalyst type (e.g., Pd/C vs. organocatalysts), solvent polarity, and temperature. Response Surface Methodology (RSM) can model interactions between factors. For example, palladium-catalyzed coupling at 100°C in DMF increases yield by 15% compared to THF . High-throughput screening (HTS) with microreactors enables rapid iteration of conditions .
Q. How do halogen substituents (Cl, CF) influence the compound’s binding affinity to biological targets, and what analytical techniques quantify these interactions?
- Methodological Answer :
- Halogen Effects : The electron-withdrawing Cl and CF groups enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Surface Plasmon Resonance (SPR) measures dissociation constants (), with CF improving by 2–3 fold compared to non-halogenated analogs .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during target binding, revealing entropy-driven interactions due to halogen bonding .
Q. What strategies are employed to resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Meta-Analysis : Cross-reference activity datasets (e.g., IC values in kinase assays) from multiple studies to identify outliers. Tools like PubChem BioAssay provide standardized data for comparison .
- Molecular Dynamics (MD) Simulations : Predict binding modes and explain discrepancies. For example, trifluoromethyl groups may stabilize π-π stacking in one analog but cause steric clashes in another .
- Dose-Response Reassessment : Reproduce assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
